molecular formula C7H5FN2 B018240 4-Fluoro-7-azaindole CAS No. 640735-23-5

4-Fluoro-7-azaindole

Cat. No. B018240
M. Wt: 136.13 g/mol
InChI Key: YZTWCWYRUCKWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-7-azaindole and related compounds typically involves strategic functionalization of azaindoles or fluoropyridines. Nuhant et al. (2015) described a versatile synthesis route starting from substituted 2-fluoropyridines, utilizing C3-metalation and subsequent reactions to yield highly functionalized 7-azaindoles (Nuhant et al., 2015). Additionally, Caldwell et al. (2007) demonstrated the use of microwave heating for the nucleophilic aromatic substitution of 4-halo-7-azaindoles with cyclic secondary amines, highlighting the reactivity of 4-fluoro-7-azaindoles towards SNAr reactions under these conditions (Caldwell et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-7-azaindole derivatives reveals interesting intermolecular interactions. Kumar et al. (2011) investigated the structure of a 7-azaindole···2-fluoropyridine dimer, showing the competition between N-H···N and N-H···F interactions through spectroscopic techniques and quantum chemistry calculations (Kumar et al., 2011). These findings underscore the complex hydrogen bonding dynamics that can influence the structural characteristics of 4-Fluoro-7-azaindole complexes.

Chemical Reactions and Properties

The chemical reactivity of 4-Fluoro-7-azaindole involves engaging in various bond-forming reactions. Liu et al. (2014) presented rare instances of radical ipso-substitution of a carbon-fluorine bond, leading to highly functionalized 5,6-difluoro-7-azaindolines, demonstrating the synthetic utility of this approach in generating fluoro-7-azaindole derivatives (Liu et al., 2014).

Scientific Research Applications

  • Synthesis and Dimerization : 4-Fluoro-7-azaindole is synthesized through the Chichibabin cyclization of 2-fluoro-3-picoline and benzonitrile, and this process involves the reversible base-mediated dimerization of 3-picolines (Ma et al., 2008).

  • Substituted 7-Azaindoles : It's used to access highly substituted 7-azaindoles from 2-fluoropyridines via 7-azaindoline intermediates, providing a versatile synthesis route with high overall efficiency (Nuhant et al., 2015).

  • Rapid Synthesis : Microwave heating of 4-halo-7-azaindoles with cyclic secondary amines offers a straightforward and rapid synthesis method, with 4-fluoro-7-azaindole showing greater reactivity towards secondary amine nucleophiles (SNA) (Caldwell et al., 2007).

  • Luminescence and Reactivity : 7-Azaindolyl derivatives, including 4-fluoro-7-azaindole, and their metal complexes exhibit potential in organic light-emitting diodes, coordination chemistry, and unusual reactivity toward C-H and C-X bonds in materials science (Zhao & Wang, 2010).

  • Biological Applications : As an alternative to tryptophan, 4-Fluoro-7-azaindole is used for studying protein structure and dynamics due to its redshifted absorption and emission properties, making it a sensitive probe in water and peptides (Smirnov et al., 1997).

  • Oligomeric Structures and Fluorescence : It exhibits low-temperature oligomeric structures in the ground state, with high-energy fluorescence consisting of dimeric and oligomeric contributions, and phosphorescence assigned to oligomers (Bulska et al., 1984).

  • Antiviral Agents : 2-Substituted 7-azaindole analogues with enhanced aldehyde oxidase stability show potential as anti-influenza agents for pandemic and seasonal influenza treatment (Bandarage et al., 2017).

  • Fluorescence in Sol-Gel-Xerogel Stages : 7-Azaindole forms hydrogen-bonded complexes with ethanol and silanol in silica gel glass, leading to significant shifts in fluorescence spectra during the gel-xerogel stages (Matsui et al., 1989).

  • Inhibitors of Human Immunodeficiency Virus (HIV) : Compounds like BMS-585248, which include 4-fluoro-7-azaindole, act as potent HIV-1 attachment inhibitors with improved in vitro potency and pharmacokinetic properties, making them suitable for human clinical studies (Regueiro-Ren et al., 2013).

Safety And Hazards

4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Future Directions

The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTWCWYRUCKWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461514
Record name 4-Fluoro-7-azaindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-azaindole

CAS RN

640735-23-5
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, was prepared as follows. A. The procedure described in J. Org. Chem., 2000, 65, 1158-1174 was followed. A 350-mL oven-dried flask capped with a rubber septum was evacuated and filled with argon. The flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine [20 g, 131 mmol, for preparation see Benoît, S.; Gingras, S. Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Provisional Patent 60/367,401, 2003], sodium tert-butoxide (35.2 g, 367 mmol), Pd(OAc)2 (589 mg, 2.62 mmol), (o-biphenyl)PCy2 (1.83 g, 5.24 mmol) and evacuated and filled with argon. 1,4-dioxane (0.25 L) and N-allylamine (29 mL, 393 mmol) was added and argon was bubbled through the mixture for 20 minutes. The septum was replaced with a Teflon® screwcap, the flask was sealed and the mixture was heated at 100° C. for 16 h. The mixture was cooled to room temperature, diluted with ether (0.5 L), filtered through Celite® and concentrated in vacuo. The resulting oil was dissolved in dichloromethane (0.25 L), washed twice with water, dried, filtered and concentrated in vacuo to give allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine as a brown gum. 1H NMR (400 MHz, DMSO-d6) δ 11.10 (1H, br. s), 7.78 (1H, d, J=5.3Hz), 7.03 (1H, s), 6.73 (1H, t, J=5.8 Hz), 6.53 (1H, d, J=2.5 Hz), 6.04 (1H, t, J=5.5 Hz), 5.96-5.87 (1H, m), 5.22 (1H, ddd, J=1.8, 3.4, 17.2 Hz), 5.11 (1H, ddd, J=0.7, 1.8, 10.4 Hz), 3.86 (2H, m). LC/MS: m/z 174 (M+H)+. B. The procedure described in Tetrahedron Letters, 1998, 39, 1313-1316, was employed. A 0.5 L oven-dried round-bottom flask equipped with a condenser was evacuated and filled with argon. The flask was charged with allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine (22.69 g, 131 mmol), ethanol (262 mL), 10% palladium on carbon (15 g) and methanesulfonic acid (8.5 mL, 131 mmol). The mixture was heated at 105° C. for 72 h. The mixture was cooled to room temperature, filtered through Celite and concentrated in vacuo. The resulting oil was purified by SCX-silica column (300 g), by eluting methanol (3×500 mL) followed by a solution of 2M ammonia in methanol (3×500 mL) to give 1H-pyrrolo[2,3-b]pyridin-4-ylamine (13.15 g, 75% over two steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 11.02 (1H, br. s), 7.69 (1H, d, J=5.3 Hz), 7.01 (1H, d, J=3.3 Hz), 6.46 (1H, d, J=3.3 Hz), 6.10 (1H, d, J=5.3 Hz), 6.07 (2H, s). LC/MS m/z 134 (M+H)+. C. 1H-Pyrrolo[2,3-b]pyridin-4-ylamine (10.3 g, 77 mmol) was dissolved in a 48% wt. solution of tetrafluoroboric acid in water (155 mL). The mixture was cooled to 0° C. and sodium nitrite (5.87 g, 85.1 mmol) in water (15 mL) was added dropwise. The mixture was allowed to reach RT and stirred for 22 h. Ethyl acetate was added (500 mL), the mixture was cooled to 0° C., neutralized with solid sodium hydrogen carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×300 mL), the organic layers were combined and concentrated in vacuo. The resulting solid was triturated with 250 mL of ethyl acetate, filtered and the filtrate was washed with a solution of 1N sodium hydroxide (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to give 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4.67 g, 44%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 12.00 (1H, br. s), 8.20 (1H, dd, J=5.3, 8.4 Hz), 7.51 (1H, t, J=3.1 Hz), 6.94 (1H, dd, J=5.3, 10.4 Hz), 6.51 (1H, dd, J=2.1, 3.6 Hz), 6.07 (2H, s). LCMS: m/z 134 (M+H)+. D. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2 g, 14.7 mmol) was dissolved in THF (50 mL) and sodium hydride (60% in oil, 881 mg, 22.0 mmol) was added in small portions. After 30 minutes, chlorotriisopropylsilane (4.71 mL, 22.0 mmol) was added and stirred at 65° C. for 16 h. Ethyl acetate was added (100 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×100 mL) and the organic layers were combined, washed with water (150 mL), brine (150 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 1% ethyl acetate in hexane to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.16 g, 50%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.22 (1H, dd, J=5.6, 8.3 Hz), 7.51 (1H, d, J=3.6 Hz), 6.98 (1H, dd, J=4.1, 10.1 Hz), 6.69 (1H, d, J=3.5 Hz), 1.86 (3H, m), 1.06 (9H, s), 1.04 (9H, s). LC/MS: m/z 293 (M+H)+. E. The procedure described in J. Med. Chem., 1997, 40, 2674 was modified. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (213 mg, 0.73 mmol) was dissolved in THF (4.9 mL) and the mixture was cooled to −78° C. Sec-Butyllithium solution (1.10 M in THF, 1.46 mL, 1.61 mmol) was added dropwise and after 30 minutes, (R)-camphorsulfonyl oxaziridine (418 mg, 1.82 mmol) in tetrahydrofuran (2.5 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 5% ethyl acetate in toluene to give the desired product. LC/MS: m/z 309 (M+H)+. F. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ol (207 mg, 0.67 mmol), THF (3.4 mL) and a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.01 mL, 1.01 mmol) were added and the mixture was stirred for 90 min. A solution of saturated ammonium chloride was added and the mixture was extracted with ethyl acetate (3×15 mL), the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 1% NH4OH: 7% methanol: 92% dichloromethane to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (60 mg, 59%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 11.62 (1H, s), 9.34 (1H, s), 7.95 (1H, d, J=10.3 Hz), 7.39 (1H, d, J=2.8 Hz), 6.38 (1H, dd, J=2.0, 3.2 Hz). LC/MS: m/z 153 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-7-azaindole
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
L Brewitz, H Noda, N Kumagai… - European Journal of …, 2018 - Wiley Online Library
… [2,3-b]pyridine (20): p-Toluenesulfonic acid monohydrate (4.2 g, 22.1 mmol, 1.2 equiv.) and formic acid (98 %, 11 mL) were sequentially added to a solution of 4-fluoro-7-azaindole (2.5 g…
JJ Caldwell, KM Cheung, I Collins - Tetrahedron letters, 2007 - Elsevier
… To obtain 4-fluoro-7-azaindole 2 we initially used a modification of the published methodology 12 (Scheme 2), obtaining 1-triisopropyl-4-bromo-7-azaindole 3 in 3 steps from 7-…
Number of citations: 21 www.sciencedirect.com
A L'Heureux, C Thibault, R Ruel - Tetrahedron letters, 2004 - Elsevier
… Table 1 summarizes the results we obtained when N-triisopropylsilyl-4-fluoro-7-azaindole (1) 2 and N-triisopropylsilyl-4-chloro-7-azaindole (2) 3 were submitted to directed ortho-…
Number of citations: 36 www.sciencedirect.com
C Thibault, A L'Heureux, RS Bhide, R Ruel - Organic Letters, 2003 - ACS Publications
… This route provided rapid, efficient, and scalable access to 4-fluoro-7-azaindole 4a in 45% … Further studies on the use of 4-fluoro-7-azaindole 4a and related compounds will be reported …
Number of citations: 63 pubs.acs.org
H Ila, JT Markiewicz, V Malakhov, P Knochel - Synthesis, 2013 - thieme-connect.com
… to give N-triisopropylsilyl-4-fluoro-7-azaindole (296) in 84% yield (Scheme [86]). It should be noted that other attempts to prepare 4-fluoro-7-azaindole by nucleophilic displacement on 4-…
Number of citations: 22 www.thieme-connect.com
TG Davies, SJ Woodhead… - Current Topics in Medicinal …, 2009 - ingentaconnect.com
… The development of new synthetic chemistry, involving the displacement of 4fluoro-7-azaindole by amines under microwave heating, was required to efficiently attach the original 7-…
Number of citations: 15 www.ingentaconnect.com
T Storz, MD Bartberger, S Sukits, C Wilde… - Synthesis, 2008 - thieme-connect.com
… -7-azaindole [28] have been obtained in one synthetic step; whereas 4-amino-7-azaindole [29] and 4-nitro-7-azaindole [29] have been made from 2 in two, and 4-fluoro-7-azaindole [28] …
Number of citations: 28 www.thieme-connect.com

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